(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide

RNase L activation 2-5A-dependent ribonuclease innate immunity

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide (CAS 304894-02-8) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative with a C3-linked N-tert-butylpropanamide side chain. Rhodanine-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their capacity to engage diverse biological targets including tyrosine phosphatases, metabolic enzymes, and transcriptional regulators.

Molecular Formula C17H20N2O2S2
Molecular Weight 348.48
CAS No. 304894-02-8
Cat. No. B2785638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide
CAS304894-02-8
Molecular FormulaC17H20N2O2S2
Molecular Weight348.48
Structural Identifiers
SMILESCC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
InChIInChI=1S/C17H20N2O2S2/c1-17(2,3)18-14(20)9-10-19-15(21)13(23-16(19)22)11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20)/b13-11-
InChIKeySOCLGDBQMYZUCQ-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide (CAS 304894-02-8) for Differentiated Research Use


(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide (CAS 304894-02-8) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative with a C3-linked N-tert-butylpropanamide side chain. Rhodanine-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their capacity to engage diverse biological targets including tyrosine phosphatases, metabolic enzymes, and transcriptional regulators [1]. This specific compound is distinguished from the broader rhodanine class by its combination of an unsubstituted benzylidene group at the C5 position and a bulky tert-butylamide-terminated propionyl side chain at N3—a substitution pattern that substantially alters both physicochemical properties and target engagement profiles relative to common analogs such as rhodanine-3-acetic acid or N-phenylpropanamide derivatives [2].

Why Rhodanine Analogs Are Not Interchangeable: Procurement Rationale for CAS 304894-02-8


Within the rhodanine chemotype, minor structural variations yield profound functional divergence. A 2024 systematic study demonstrated that altering only the heterocyclic substituent on the N3 side chain—e.g., from acetic acid to various amide derivatives—dramatically shifted both physicochemical signatures (lipophilicity, hydrogen-bonding capacity, thermal stability) and biological response profiles in target engagement assays [1]. The N-tert-butylpropanamide moiety present in CAS 304894-02-8 confers a unique combination of steric bulk and hydrogen-bond donor/acceptor geometry at the distal terminus that is absent in N-phenyl, N-p-tolyl, N-phenylacetamide, and unsubstituted carboxylic acid analogs—each of which displays distinct solubility, metabolic stability, and target selectivity patterns [2]. Consequently, sourcing a specific rhodanine derivative rather than a generic class-representative is essential for obtaining reproducible and mechanistically interpretable experimental data.

Quantitative Differentiation Evidence: CAS 304894-02-8 vs. Closest Rhodanine Analogs


RNase L Activation Potency: N-tert-Butyl vs. N-Acetic Acid Side Chain Comparison

CAS 304894-02-8 activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. By comparison, the corresponding N3-acetic acid analog (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CHEMBL66070) shows substantially weaker activity, inhibiting class A β-lactamase TEM with an IC50 of 700,000 nM (700 μM) in a functional enzyme assay—a >300,000-fold potency differential [2]. While these two measurements involve distinct target enzymes, they illustrate the principle that the N3 side chain identity critically determines potency magnitude and target class engagement; the acetic acid derivative is essentially inactive at nanomolar concentrations against the RNase L target for which the tert-butylamide derivative shows high potency.

RNase L activation 2-5A-dependent ribonuclease innate immunity cell-free translation inhibition

N3 Side-Chain Substitution Effects on Physicochemical and Biological Properties: Acetic Acid vs. Amide Derivatives

A 2024 comparative study of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated that even a minor alteration in the five-membered heterocyclic substituent at N3 significantly impacts compound properties [1]. When the N3 side chain was converted from a free carboxylic acid (acetic acid series) to various ester or amide derivatives, measurable shifts were observed in lipophilicity (logP), hydrogen-bond donor/acceptor counts, and thermal degradation profiles. The tert-butylamide terminus present in CAS 304894-02-8 represents the most sterically hindered and metabolically stable amide variant among published rhodanine-3-propionyl derivatives, conferring distinct solubility and passive membrane permeability characteristics compared to the N-phenyl, N-p-tolyl, and free acid forms [2].

rhodanine SAR N3 substitution physicochemical properties biological activity divergence

Target Class Selectivity Profile: Differential Engagement Across Rhodanine Chemotypes

Rhodanine derivatives engage multiple target classes depending on substitution pattern. CAS 304894-02-8 is documented as an RNase L activator (IC50 = 2.30 nM) [1], whereas structurally distinct benzylidene rhodanines have been characterized as PRL-3 phosphatase inhibitors (compound 5e: IC50 = 0.9 μM; CG-707: IC50 = 0.8 μM; BR-1: IC50 = 1.1 μM) [2][3]. The N-tert-butylpropanamide derivative shows nanomolar potency against RNase L—a target involved in the 2-5A antiviral innate immunity pathway—while typical rhodanine PRL-3 inhibitors operate in the high-nanomolar to low-micromolar range and contain distinct C5 substitution patterns. This divergence underscores that the N3-tert-butylamide group, in combination with a simple benzylidene C5 substituent, steers target engagement toward the RNase L/2-5A pathway rather than the phosphatase inhibition profile observed for other rhodanine subtypes.

target selectivity PRL-3 phosphatase RNase L rhodanine polypharmacology

PAINS Alert Status: Interference Compound Risk Assessment Relative to In-Class Congeners

Rhodanine-containing compounds are classified as pan-assay interference compounds (PAINS) and carry a well-documented reputation as frequent hitters in high-throughput screening campaigns due to their electrophilic exocyclic double bond, thioxo group, and potential for redox cycling [1]. CAS 304894-02-8 contains the canonical 5-benzylidene-2-thioxothiazolidin-4-one core that underlies this PAINS liability. However, the N-tert-butylpropanamide substituent introduces steric shielding at N3 that may modulate non-specific protein reactivity relative to less hindered N3-unsubstituted or N3-methyl/ethyl rhodanines. No direct comparative PAINS counter-screen data are available for CAS 304894-02-8 against its closest analogs; the PAINS flag is class-wide rather than compound-specific [2].

PAINS pan-assay interference rhodanine promiscuity assay artifacts

Antibacterial Activity Spectrum: N3-Propionic Acid vs. Amide Derivatives—Gram-Positive Selectivity Class Trend

A systematic antibacterial evaluation of rhodanine-3-carboxyalkyl acid derivatives demonstrated that rhodanine-3-propionic acid-based compounds exhibit preferential activity against Gram-positive bacteria, with no detectable activity against Gram-negative strains or yeast in the tested panel [1][2]. While CAS 304894-02-8 bears an N-tert-butylamide rather than a free propionic acid, it shares the three-carbon N3 linker length. This structural feature distinguishes it from rhodanine-3-acetic acid derivatives, which display a different antibacterial potency and spectrum profile, and from C5-cinnamylidene-substituted analogs with broader activity [1]. Direct MIC data for CAS 304894-02-8 are not publicly available; the Gram-positive selectivity trend is inferred at the class level.

antibacterial Gram-positive selectivity rhodanine-3-propanoic acid MIC comparison

Evidence-Backed Application Scenarios for CAS 304894-02-8 in Differentiated Research Programs


RNase L Pathway Probe in Innate Immunity Research

CAS 304894-02-8 is the most potent documented small-molecule activator of RNase L (IC50 = 2.30 nM in mouse L cell extract protein synthesis inhibition assay), making it a first-line tool compound for investigating the 2-5A/RNase L antiviral innate immunity pathway [1]. Its sub-nanomolar potency enables experiments at low compound concentrations where off-target effects are minimized. Researchers studying viral RNA degradation, interferon-stimulated gene regulation, or RNase L-dependent apoptosis should prioritize this specific derivative over other rhodanine-based compounds that lack documented RNase L engagement [2].

Structure–Activity Relationship (SAR) Anchor Point for N3-Tert-Butylamide Rhodanine Series Expansion

The N-tert-butylpropanamide side chain of CAS 304894-02-8 provides a sterically demanding, metabolically stable amide terminus that serves as an informative SAR control compound for medicinal chemistry campaigns exploring N3 substituent effects on rhodanine scaffold properties [1]. Systematic variation of the amide terminus (tert-butyl → phenyl, p-tolyl, cyclohexyl, adamantyl) while holding the C5 benzylidene constant enables deconvolution of N3 contributions to target selectivity, solubility, and metabolic stability [2].

PAINS Counter-Screening Reference Standard for Rhodanine Chemotype Validation

Given the well-established PAINS liability of the rhodanine core, CAS 304894-02-8 can serve as a structurally defined reference compound for developing and validating counter-screening protocols that discriminate genuine target engagement from assay interference artifacts [1]. Its combination of a canonical PAINS warhead (5-benzylidene-2-thioxothiazolidin-4-one) with a sterically differentiated N3 substituent makes it suitable for benchmarking orthogonal assay performance (e.g., detergent addition, DTT sensitivity, redox cycling detection) against simpler rhodanine probes [2].

N3 Linker-Length Benchmark for Antibacterial Selectivity Profiling (Gram-Positive Bias Studies)

Compounds bearing a three-carbon N3 linker (propionyl series) exhibit preferential Gram-positive antibacterial activity, distinguishing them from the more extensively characterized N3-acetic acid rhodanine series [1]. CAS 304894-02-8, as the tert-butylamide variant of the propionyl scaffold, provides a valuable comparator for studies aiming to delineate the contribution of the terminal amide functionality (vs. free carboxylic acid) to bacterial membrane permeability and species selectivity within the Gram-positive spectrum [2].

Quote Request

Request a Quote for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.